molecular formula C23H32N4O3 B11194121 N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B11194121
M. Wt: 412.5 g/mol
InChI Key: CJJQRFGUKLCCLB-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethylphenoxy group: This step involves the nucleophilic substitution reaction where the ethylphenoxy group is introduced to the pyrimidine ring.

    Formation of the piperidine ring: This can be synthesized through a series of reactions, including reductive amination.

    Coupling of the piperidine and pyrimidine rings: This step involves the formation of the carboxamide linkage under conditions such as peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-1-[6-(4-methylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
  • N-(3-ethoxypropyl)-1-[6-(4-phenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Uniqueness

N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the presence of the ethylphenoxy group, which can impart specific properties such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H32N4O3/c1-3-18-6-8-20(9-7-18)30-22-16-21(25-17-26-22)27-13-10-19(11-14-27)23(28)24-12-5-15-29-4-2/h6-9,16-17,19H,3-5,10-15H2,1-2H3,(H,24,28)

InChI Key

CJJQRFGUKLCCLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOCC

Origin of Product

United States

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